molecular formula C15H13ClN2O3 B2610521 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 882748-35-8

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B2610521
CAS No.: 882748-35-8
M. Wt: 304.73
InChI Key: FREUSOCSLXNLCH-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Enantioselectivity

One key application of related compounds is in the asymmetric synthesis of chiral intermediates for antidepressant drugs. The use of microbial reductases, particularly from Saccharomyces cerevisiae, has been shown to convert similar ketones to their (S)-alcohol counterparts with high enantioselectivity. This process is crucial for producing optically pure compounds necessary for the pharmaceutical industry (Choi et al., 2010).

Potential Anticancer Activity

Research into derivatives of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which share a core structural similarity with the compound of interest, has demonstrated potential as cytotoxic agents. This suggests that modifications of the compound's structure could lead to potent anticancer drugs (Mete et al., 2007). Furthermore, certain derivatives have shown specific antimitotic activity and low toxicity towards normal human cells, indicating a promising therapeutic index for cancer treatment (Buzun et al., 2021).

Crystal and Molecular Structure Analysis

The study of similar compounds' crystal and molecular structures provides insight into their chemical behavior and potential applications. For example, the analysis of 1-chloro-2-methyl-4-nitrobenzene offers valuable information on molecular planarity and intermolecular interactions, which are critical for understanding the solid-state properties of pharmaceuticals and materials (Saeed & Simpson, 2012).

Phase Equilibrium Research

Research on phase equilibria involving similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, is essential for the chemical industry, particularly in the separation processes and synthesis of pure chemical entities. The study of solid-liquid phase equilibrium provides a foundation for developing efficient separation techniques (Li et al., 2019).

Properties

IUPAC Name

3-(4-chloroanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREUSOCSLXNLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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